molecular formula C7H10N4O B254132 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one

5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B254132
M. Wt: 166.18 g/mol
InChI Key: VOUUWXIXEHVXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as AAMT, is a synthetic compound that belongs to the triazine family. It has been widely used in various scientific research studies due to its unique chemical structure and properties.

Mechanism of Action

5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one binds to the glycine-binding site of the NMDA receptor and prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. This results in the inhibition of the NMDA receptor-mediated calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced excitotoxicity, the modulation of synaptic plasticity, and the regulation of gene expression. 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one has several advantages for lab experiments, including its high purity, stability, and specificity for the NMDA receptor. However, 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its interactions with other receptors and signaling pathways. 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one may also have potential applications in drug discovery and development, as a tool to study the structure and function of the NMDA receptor, and as a potential therapeutic target for various neurological and psychiatric disorders.
Conclusion:
In conclusion, 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic compound with unique chemical and biological properties that has been widely used in various scientific research studies. 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one acts as a competitive antagonist of the NMDA receptor and has been shown to have potential therapeutic applications in various diseases. Further research on 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one may lead to the development of novel treatments for neurological and psychiatric disorders.

Synthesis Methods

5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized using various methods, including the reaction between allylamine and 6-methyl-1,2,4-triazin-3(2H)-one, or the reaction between allyl isocyanate and 6-methyl-1,2,4-triazin-3(2H)-one. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been used in various scientific research studies, including cancer research, neuropharmacology, and biochemistry. 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neuropharmacology, 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been used as a tool to study the mechanism of action of glutamate receptors and their role in synaptic plasticity. In biochemistry, 5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been used to study the binding affinity and selectivity of various enzymes and proteins.

properties

Product Name

5-(allylamino)-6-methyl-1,2,4-triazin-3(2H)-one

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

6-methyl-5-(prop-2-enylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C7H10N4O/c1-3-4-8-6-5(2)10-11-7(12)9-6/h3H,1,4H2,2H3,(H2,8,9,11,12)

InChI Key

VOUUWXIXEHVXMT-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NCC=C

Canonical SMILES

CC1=NNC(=O)N=C1NCC=C

Origin of Product

United States

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